molecular formula C11H23BrN4 B7951173 1-Isopentyl-1,3,5,7-tetraazaadamantan-1-ium bromide

1-Isopentyl-1,3,5,7-tetraazaadamantan-1-ium bromide

Cat. No. B7951173
M. Wt: 291.23 g/mol
InChI Key: OJGSNVZCRMSQAU-UHFFFAOYSA-M
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Description

1-Isopentyl-1,3,5,7-tetraazaadamantan-1-ium bromide is a useful research compound. Its molecular formula is C11H23BrN4 and its molecular weight is 291.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular and Crystal Structure Analysis : The molecular and crystal structures of derivatives of hexamethylenetetramine, including similar compounds to 1-Isopentyl-1,3,5,7-tetraazaadamantan-1-ium bromide, have been determined. These studies provide insights into the structural properties and interactions of these compounds (Reddy et al., 1994).

  • Synthesis and Properties of Related Compounds : Research has been conducted on the synthesis and properties of related bromide compounds. This includes studies on the preparation, properties, and rotational isomers of these compounds, which can be fundamental for understanding the behavior of this compound (Steele et al., 2004).

  • Catalysis and Chemical Synthesis : The compound has been used in catalysis and chemical synthesis. For example, hexamethylenetetramine grafted layered double hydroxides, a related compound, have been utilized as catalysts in the synthesis of pyrido[2,3-d]pyrimidine derivatives (Ghorbani‐Vaghei & Sarmast, 2018).

  • Metal Ion Extraction and Transport : Studies have explored the use of imidazolium bromides, which have structural similarities, in the extraction and transport of metal ions, demonstrating potential applications in separation and purification processes (Eyupoglu & Polat, 2015).

  • Supramolecular Chemistry : Research on supramolecular compounds based on nitrogen heterocyclic cations, including derivatives of tetraazaadamantan-1-ium, has been conducted. These studies are significant for understanding the supramolecular structures and interactions of such compounds (Liu, Qiao, & Niu, 2020).

  • Corrosion Inhibition : Certain derivatives have been investigated for their role in inhibiting corrosion, particularly in relation to steel and acid mediums. This research is crucial for industrial applications where corrosion resistance is essential (Chetouani et al., 2003).

  • Pharmaceutical Applications : Some derivatives of this compound have potential applications in pharmaceuticals, particularly in the treatment of diseases like Alzheimer's. Studies have focused on synthesizing and assessing compounds as inhibitors for enzymes relevant in neurodegenerative diseases (Zarei et al., 2021).

properties

IUPAC Name

1-(3-methylbutyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.13,7]decane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N4.BrH/c1-11(2)3-4-15-8-12-5-13(9-15)7-14(6-12)10-15;/h11H,3-10H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGSNVZCRMSQAU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC[N+]12CN3CN(C1)CN(C3)C2.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Isopentyl-1,3,5,7-tetraazaadamantan-1-ium bromide
Reactant of Route 2
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1-Isopentyl-1,3,5,7-tetraazaadamantan-1-ium bromide
Reactant of Route 4
1-Isopentyl-1,3,5,7-tetraazaadamantan-1-ium bromide
Reactant of Route 5
1-Isopentyl-1,3,5,7-tetraazaadamantan-1-ium bromide
Reactant of Route 6
1-Isopentyl-1,3,5,7-tetraazaadamantan-1-ium bromide

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